molecular formula C19H16N4O5S B5230649 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide

4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide

Cat. No. B5230649
M. Wt: 412.4 g/mol
InChI Key: OMPMYIJNHGPYGB-UHFFFAOYSA-N
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Description

4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide, also known as MPSP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells, and its inhibition by 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide leads to a decrease in cancer cell proliferation and an increase in cancer cell death.
Biochemical and Physiological Effects:
4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has been shown to have both biochemical and physiological effects. In cancer cells, 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide inhibits the activity of CAIX, leading to a decrease in pH regulation and an increase in cancer cell death. In addition, 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide in lab experiments is its specificity for CAIX, which allows for targeted inhibition of this enzyme. However, one limitation is that 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide. One area of focus could be the development of more efficient synthesis methods for 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide. Another area of research could be the exploration of 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide's potential applications in other types of cancer or in other diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide and its effects on the immune system.

Synthesis Methods

The synthesis of 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide involves a multi-step process that includes the reaction of 4-nitrophenylsulfonyl chloride with 2-aminopyridine, followed by the reaction of the resulting intermediate with 4-methyl-3-aminobenzoyl chloride. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has been studied for its potential applications in cancer research, specifically in the treatment of pancreatic cancer. It has been shown to inhibit the growth and proliferation of pancreatic cancer cells in vitro and in vivo. 4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.

properties

IUPAC Name

4-methyl-N-(4-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-13-5-6-14(19(24)21-15-7-9-16(10-8-15)23(25)26)12-17(13)29(27,28)22-18-4-2-3-11-20-18/h2-12H,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPMYIJNHGPYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide

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